1-(6-Chloro-4-methylpyridin-3-YL)ethanone
Description
1-(6-Chloro-4-methylpyridin-3-yl)ethanone (CAS: 1393574-31-6) is a pyridine-derived ethanone compound characterized by a chloro group at the 6-position and a methyl group at the 4-position of the pyridine ring. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is typically synthesized via oxidation or coupling reactions, as inferred from analogous methods described in the literature . Analytical characterization employs spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as chromatographic methods like TLC .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(6-chloro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
YBGODKVPOQNZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Example Stock Solution Preparation Table for 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol
| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 5.83 | 29.13 | 58.27 |
| 5 mM | 1.17 | 5.83 | 11.65 |
| 10 mM | 0.58 | 2.91 | 5.83 |
Note: Volumes correspond to solvent required to achieve the desired molarity.
Summary Table of Key Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Lewis Acid Catalyzed Acylation | 6-chloro-4-methylpyridine, trifluoroacetic anhydride, AlCl3, reflux | Straightforward, scalable | Requires careful purification |
| Halogenation & Substitution | Concentrated HCl, toluene, nucleophilic substitution | Established, adaptable | Multi-step, moderate complexity |
| Catalytic Coupling & Oxidation | Pd(OAc)2, phosphonium ligands, mild oxidants, nitrogen atmosphere | High yield, avoids hazardous reagents | Longer reaction times, specialized catalysts |
| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil | Suitable for biological assays | Requires stepwise solvent addition |
Research Findings and Considerations
- The chlorination step is temperature sensitive (10–40 °C) and typically takes 1–4 hours for completion.
- Catalytic coupling reactions benefit from the presence of piperidine to improve yields.
- Avoidance of tungsten-based catalysts and hazardous oxidants enhances safety and environmental profile.
- The hydration of 5-ethynyl-2-methylpyridine in sulfuric acid/toluene mixtures is a key step for preparing intermediates with yields exceeding 90%.
- The final product purity is confirmed by ^1H-NMR spectroscopy, showing characteristic chemical shifts consistent with the pyridinyl ethanone structure.
Chemical Reactions Analysis
1-(6-Chloro-4-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane (DCM) or ethanol, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(6-Chloro-4-methylpyridin-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are subject to ongoing research to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between 1-(6-Chloro-4-methylpyridin-3-yl)ethanone and related pyridine-ethanone derivatives:
Key Observations :
- Substituent Position: The position of chloro and methyl groups significantly influences reactivity. For example, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (2-Cl, 5-Br) may exhibit enhanced electrophilicity compared to the 6-Cl, 4-CH3 analog, favoring nucleophilic substitution .
- Hybrid Structures : Piperidine-containing derivatives (e.g., CAS 1352495-81-8) demonstrate the integration of heterocyclic moieties to modulate pharmacokinetic properties .
Biological Activity
1-(6-Chloro-4-methylpyridin-3-YL)ethanone is an organic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
1-(6-Chloro-4-methylpyridin-3-YL)ethanone features a pyridine ring with a chloro and a methyl group, along with an ethanone functional group. Its molecular formula is C_10H_10ClN_O, and it possesses a molecular weight of 169.61 g/mol. The unique arrangement of substituents on the pyridine ring significantly influences its chemical reactivity and biological properties.
Antimicrobial Activity
Research has indicated that 1-(6-Chloro-4-methylpyridin-3-YL)ethanone demonstrates notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism of action is thought to involve the inhibition of specific enzymes or metabolic pathways critical for bacterial survival.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 64 µg/mL | |
| Escherichia coli | 128 µg/mL | |
| Pseudomonas aeruginosa | 256 µg/mL |
Anticancer Potential
The anticancer effects of 1-(6-Chloro-4-methylpyridin-3-YL)ethanone have also been explored, with studies indicating its ability to induce apoptosis in cancer cell lines. The compound appears to interfere with cellular signaling pathways that regulate cell growth and survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of 1-(6-Chloro-4-methylpyridin-3-YL)ethanone on various cancer cell lines, the following results were observed:
- Cell Line: HeLa (cervical cancer)
- IC50: 30 µM
- Cell Line: MCF-7 (breast cancer)
- IC50: 25 µM
- Cell Line: A549 (lung cancer)
- IC50: 35 µM
These findings suggest that the compound exhibits selective toxicity towards cancer cells while having a relatively low impact on normal cells, making it a candidate for further development as an anticancer agent.
The biological activity of 1-(6-Chloro-4-methylpyridin-3-YL)ethanone may be attributed to its ability to bind to specific biological targets, such as enzymes or receptors involved in metabolic pathways. This binding can lead to inhibition or modulation of these pathways, resulting in antimicrobial or anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
